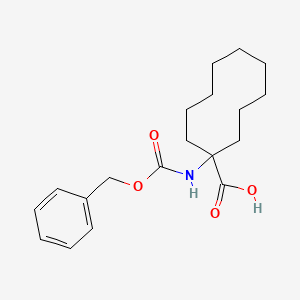
(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a synthetic organic compound that belongs to the class of thiomorpholines. These compounds are characterized by a six-membered ring containing sulfur and nitrogen atoms. The ®-configuration indicates the specific stereoisomer of the compound, which can have significant implications for its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thiomorpholine Ring: This step involves the formation of the six-membered ring containing sulfur and nitrogen.
Oxidation to Form the 1,1-Dioxide: The sulfur atom in the thiomorpholine ring is oxidized to form the 1,1-dioxide.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfur atom can lead to sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide back to the thiomorpholine.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine or thiomorpholine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Thiomorpholine: The parent compound without the pyrrolidine ring or 1,1-dioxide group.
Pyrrolidine: A simpler structure without the thiomorpholine ring.
Sulfones and Sulfoxides: Compounds with similar sulfur oxidation states.
Uniqueness
®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is unique due to its specific stereochemistry and combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C8H18Cl2N2O2S |
|---|---|
Peso molecular |
277.21 g/mol |
Nombre IUPAC |
4-pyrrolidin-3-yl-1,4-thiazinane 1,1-dioxide;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2S.2ClH/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8;;/h8-9H,1-7H2;2*1H |
Clave InChI |
QLZYFIDOIRDQSE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1N2CCS(=O)(=O)CC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)
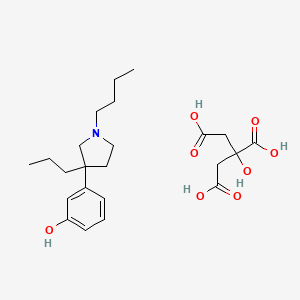
![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)
![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)


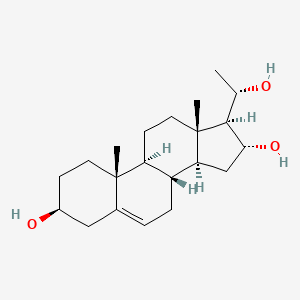
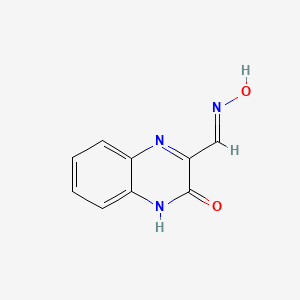
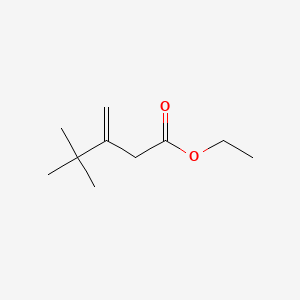

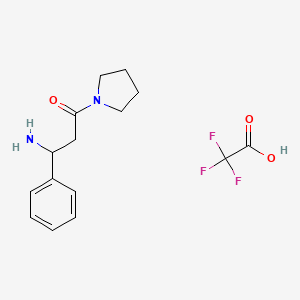
![2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B13823461.png)
![5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid](/img/structure/B13823462.png)
